molecular formula C14H19N5O4 B3046314 Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate CAS No. 122497-22-7

Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate

Cat. No.: B3046314
CAS No.: 122497-22-7
M. Wt: 321.33 g/mol
InChI Key: KNWMSZQPOGIVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate is a chemical compound with the molecular formula C₁₄H₁₉N₅O₄ and a molecular weight of 321.33 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate typically involves the reaction of 2-amino-6-chloropurine with diethyl malonate under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple scientific disciplines .

Properties

IUPAC Name

diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-3-22-12(20)9(13(21)23-4-2)5-6-19-8-17-10-7-16-14(15)18-11(10)19/h7-9H,3-6H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWMSZQPOGIVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433236
Record name Propanedioic acid, [2-(2-amino-9H-purin-9-yl)ethyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122497-22-7
Record name Propanedioic acid, [2-(2-amino-9H-purin-9-yl)ethyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
Reactant of Route 2
Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
Reactant of Route 4
Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
Reactant of Route 5
Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.